molecular formula C12H15N B14298491 2-(3,3-Dimethylbut-1-yn-1-yl)aniline CAS No. 116491-51-1

2-(3,3-Dimethylbut-1-yn-1-yl)aniline

Cat. No.: B14298491
CAS No.: 116491-51-1
M. Wt: 173.25 g/mol
InChI Key: SMULJKWKGCGBMW-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbut-1-yn-1-yl)aniline is an organic compound with the molecular formula C12H15N. It is characterized by the presence of an aniline group attached to a 3,3-dimethylbut-1-yn-1-yl substituent.

Preparation Methods

The synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)aniline typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general synthetic route can be outlined as follows:

    Starting Materials: Aniline and 3,3-dimethylbut-1-yne.

    Catalysts and Reagents: Palladium catalyst (e.g., Pd(PPh3)4), copper(I) iodide (CuI), and a base such as triethylamine.

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 60-80°C) for several hours.

The reaction proceeds as follows:

Aniline+3,3-Dimethylbut-1-ynePd(PPh3)4,CuI, Et3NThis compound\text{Aniline} + \text{3,3-Dimethylbut-1-yne} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI, Et}_3\text{N}} \text{this compound} Aniline+3,3-Dimethylbut-1-ynePd(PPh3​)4​,CuI, Et3​N​this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts .

Chemical Reactions Analysis

2-(3,3-Dimethylbut-1-yn-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with palladium catalysts for reduction, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(3,3-Dimethylbut-1-yn-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,3-Dimethylbut-1-yn-1-yl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development .

Comparison with Similar Compounds

2-(3,3-Dimethylbut-1-yn-1-yl)aniline can be compared with other similar compounds, such as:

    2-(3,3-Dimethylbut-1-yn-1-yl)phenol: Similar structure but with a hydroxyl group instead of an amino group.

    2-(3,3-Dimethylbut-1-yn-1-yl)benzene: Lacks the amino group, making it less reactive in certain chemical reactions.

    2-(3,3-Dimethylbut-1-yn-1-yl)benzoic acid: Contains a carboxyl group, which imparts different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of aniline and alkyne functionalities, providing a versatile scaffold for various chemical transformations and applications .

Properties

CAS No.

116491-51-1

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-(3,3-dimethylbut-1-ynyl)aniline

InChI

InChI=1S/C12H15N/c1-12(2,3)9-8-10-6-4-5-7-11(10)13/h4-7H,13H2,1-3H3

InChI Key

SMULJKWKGCGBMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC1=CC=CC=C1N

Origin of Product

United States

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